5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one
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Overview
Description
5-(6-Fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one is a heterocyclic compound that features a fluorinated pyridine ring fused with a diazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one typically involves multiple steps:
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Formation of the Fluoropyridine Intermediate: : The initial step involves the synthesis of 6-fluoropyridine-3-carboxylic acid. This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
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Coupling Reaction: : The fluoropyridine intermediate is then coupled with a suitable diazepine precursor. This step often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the carbonyl linkage .
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Cyclization: : The final step involves the cyclization of the coupled intermediate to form the desired pyrido[2,3-b][1,4]diazepin-2-one structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified diazepine rings.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, 5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one is investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases. Its fluorinated pyridine moiety enhances its metabolic stability and bioavailability .
Industry
Industrially, the compound can be used in the development of agrochemicals and materials science, where its unique properties can be leveraged to create new products with enhanced performance.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring enhances binding affinity and specificity, while the diazepine structure allows for versatile interactions with biological macromolecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
Pyrido[2,3-b][1,4]diazepin-2-one: A non-fluorinated analog with similar structural features.
Fluorinated diazepines: Compounds with similar diazepine structures but different substituents.
Uniqueness
5-(6-Fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one is unique due to the presence of both a fluorinated pyridine ring and a diazepine structure. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability, increased binding affinity, and potential for diverse therapeutic applications.
Properties
IUPAC Name |
5-(6-fluoropyridine-3-carbonyl)-3,4-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c15-11-4-3-9(8-17-11)14(21)19-7-5-12(20)18-10-2-1-6-16-13(10)19/h1-4,6,8H,5,7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSVHMQUUMVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=CC=N2)NC1=O)C(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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